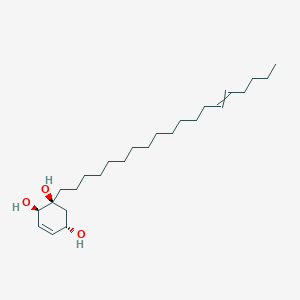
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a long-chain alkene and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the nonadec-14-en-1-yl group through a series of coupling reactions. The hydroxyl groups are then introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The process would be optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The alkene group can be reduced to form a saturated alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Acidic or basic conditions, depending on the desired product.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound might be used in the formulation of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to specific receptors or enzymes, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be compared to other cyclohexene derivatives with long-chain alkyl groups and hydroxyl substitutions.
- Similar compounds might include this compound analogs with variations in the length of the alkyl chain or the position of the hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both a long-chain alkene and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917510-31-7 |
|---|---|
Molecular Formula |
C25H46O3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(1R,2S,4S)-2-nonadec-14-enylcyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25(28)22-23(26)19-20-24(25)27/h5-6,19-20,23-24,26-28H,2-4,7-18,21-22H2,1H3/t23-,24-,25+/m1/s1 |
InChI Key |
QCIYUROEMBDMBO-SDHSZQHLSA-N |
Isomeric SMILES |
CCCCC=CCCCCCCCCCCCCC[C@@]1(C[C@@H](C=C[C@H]1O)O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1(CC(C=CC1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)


![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)

![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
